

# (2-Chloro-4-methoxyphenyl)acetonitrile CAS number

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## Compound of Interest

Compound Name: (2-Chloro-4-methoxyphenyl)acetonitrile

Cat. No.: B1592387

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An In-depth Technical Guide to **(2-Chloro-4-methoxyphenyl)acetonitrile**

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## Abstract

**(2-Chloro-4-methoxyphenyl)acetonitrile**, bearing the CAS Number 170737-93-6, is a pivotal intermediate in the landscape of modern pharmaceutical synthesis.<sup>[1]</sup> Its unique substitution pattern—a chloro group ortho to the acetonitrile moiety and a methoxy group in the para position—renders it a versatile building block for a range of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol grounded in established chemical principles, and a discussion of its applications in drug development. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering both theoretical understanding and practical, actionable methodologies.

## Core Molecular Attributes and Physicochemical Properties

Understanding the fundamental properties of **(2-Chloro-4-methoxyphenyl)acetonitrile** is paramount for its effective utilization in synthesis and for ensuring safe laboratory handling. The

compound is a substituted benzeneacetonitrile, a class of molecules widely recognized for their utility as precursors to phenethylamines and other pharmacologically active scaffolds.

## Structural and Chemical Identity

- IUPAC Name: 2-(2-Chloro-4-methoxyphenyl)acetonitrile
- CAS Number: 170737-93-6[1]
- Molecular Formula: C<sub>9</sub>H<sub>8</sub>ClNO[1]
- Synonyms: 2-Chloro-4-methoxybenzeneacetonitrile, 2-Chloro-4-methoxybenzyl cyanide[1]

## Physicochemical Data

The physical properties of (2-Chloro-4-methoxyphenyl)acetonitrile dictate its behavior in various solvent systems and its requirements for purification and storage. The data presented below has been consolidated from chemical supplier databases.

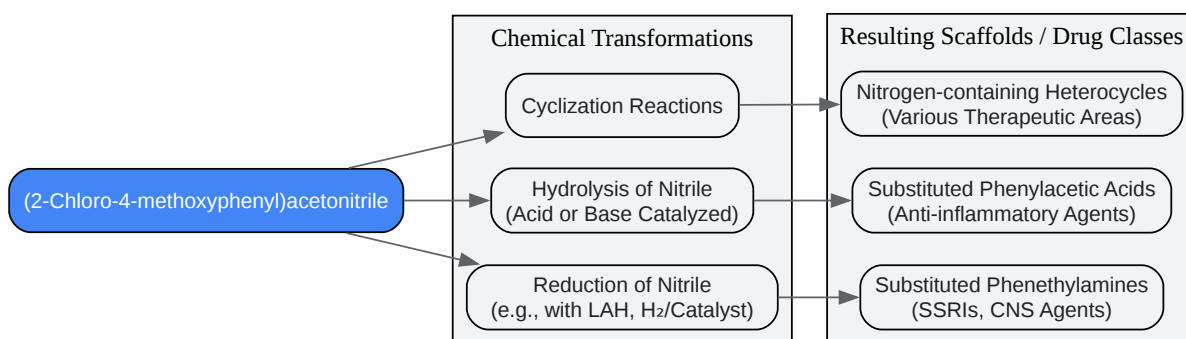
Property	Value	Source(s)
Molecular Weight	181.62 g/mol	[1]
Appearance	White to dark brown crystalline powder	[1]
Melting Point	42-44 °C	[1]
Boiling Point	300.7 ± 27.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm <sup>3</sup>	[1]
Solubility	Insoluble in water; soluble in common organic solvents	[1]
Flash Point	135.7 ± 23.7 °C	[1]
Refractive Index	1.536	[1]
XLogP3	2.19	[1]

# Synthesis Pathway: Nucleophilic Cyanation of a Benzyl Halide

The most direct and industrially scalable synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile** involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This is a classic  $S_N2$  reaction, valued for its efficiency and reliability. The causality behind this choice of pathway lies in the high reactivity of benzyl halides and the potent nucleophilicity of the cyanide ion.

## Reaction Scheme

The synthesis initiates from the commercially available 2-chloro-4-methoxybenzyl alcohol, which is first converted to the more reactive benzyl chloride. This intermediate is then subjected to cyanation without the need for extensive purification.



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## Sources

- 1. echemi.com [echemi.com]
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